molecular formula C13H16N4O2 B1492574 Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2097949-48-7

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492574
CAS No.: 2097949-48-7
M. Wt: 260.29 g/mol
InChI Key: JTALDLPZIJEIJW-UHFFFAOYSA-N
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Description

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and contains a piperidine ring with a cyano group at the 4-position

Biochemical Analysis

Biochemical Properties

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . For instance, pyridazine derivatives have been shown to interact with enzymes like monoamine oxidase, which is crucial in neurotransmitter metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it may inhibit the activity of enzymes like tyrosine kinases, which play a crucial role in cell signaling and growth . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cell signaling and gene expression over extended periods . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including changes in liver and kidney function, as well as alterations in blood chemistry . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. These dosage effects are essential for determining the safe and effective use of the compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs . Additionally, the compound’s effects on metabolic flux can influence cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern is essential for understanding the compound’s bioavailability and therapeutic potential . Additionally, the compound’s localization within tissues can influence its overall efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate typically involves the following steps:

  • Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction of 1,6-diaminohexane with a suitable dicarboxylic acid derivative.

  • Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the piperidine moiety.

  • Cyanation: The cyano group is introduced at the 4-position of the piperidine ring through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

  • Esterification: Finally, the carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different set of derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and amides.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 6-(4-aminopiperidin-1-yl)pyridazine-3-carboxylate: Similar structure but with an amine group instead of a cyano group.

  • Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate: Contains a methoxy group instead of a cyano group.

  • Ethyl 6-(4-fluoropiperidin-1-yl)pyridazine-3-carboxylate: Contains a fluorine atom instead of a cyano group.

Uniqueness: Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate is unique due to the presence of the cyano group, which imparts different chemical and biological properties compared to its analogs. This cyano group can participate in specific reactions and interactions that are not possible with other functional groups.

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Properties

IUPAC Name

ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-13(18)11-3-4-12(16-15-11)17-7-5-10(9-14)6-8-17/h3-4,10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTALDLPZIJEIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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